Rocaglamide I is a natural product belonging to the rocaglamide family of 1H-cyclopenta[b]benzofuran lignans. It was first isolated from the plant Aglaia elliptifolia, a tree native to Southeast Asia. [, ] Rocaglamide I exhibits potent insecticidal activity and has been studied for its potential applications in crop protection. [, ] It has also demonstrated significant cytostatic activity against various human cancer cell lines, making it an interesting candidate for cancer chemotherapy research. [, ] Rocaglamide I is often found alongside other rocaglamide derivatives and structurally similar compounds in various Aglaia species. [, , ]
The synthesis of rocaglamide has been approached through various methods, including total synthesis and semi-synthesis.
Rocaglamide I has a complex molecular structure characterized by a unique arrangement of rings and functional groups. The molecular formula is , with a molecular weight of approximately 329.35 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for elucidating the structure of rocaglamide and confirming its identity in synthesized products .
Rocaglamide undergoes various chemical reactions that are pivotal for its synthesis and functionalization:
Rocaglamide exhibits its biological effects primarily through modulation of cellular pathways:
Rocaglamide's physical properties include:
Rocaglamide has garnered attention for its potential applications in various scientific fields:
Rocaglamide I exerts potent anticancer effects by selectively disrupting mRNA translation initiation. Its primary target is eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for unwinding secondary structures in mRNA 5′ untranslated regions (5′ UTRs).
Rocaglamide I stabilizes an abnormal complex between eIF4A and polypurine RNA sequences by binding a bimolecular cavity formed at the protein-RNA interface. Key structural insights include:
Table 1: Key Structural Elements in the eIF4A–Rocaglamide I–RNA Ternary Complex
| Component | Functional Role | Impact of Rocaglamide I |
|---|---|---|
| eIF4A Phe163 | Forms hydrophobic cavity wall | Mutation (Phe163Leu) confers resistance |
| eIF4A Ile199 | Stabilizes RNA-binding interface | Mutation (Ile199Met) disrupts compound binding |
| RNA Consecutive Purines | Adopts kinked backbone (e.g., 5′-AG-3′) | Induces high-affinity Rocaglamide I docking |
| AMPPNP (ATP analog) | Traps eIF4A in closed conformation | Synergizes with Rocaglamide I to stall RNA release |
Rocaglamide I imposes sequence selectivity on eIF4A by exploiting RNA structural features:
By trapping eIF4A on RNA, Rocaglamide I disrupts the eIF4F complex (eIF4A/eIF4E/eIF4G) and downstream steps:
Beyond eIF4A, Rocaglamide I inhibits related DEAD-box helicases:
Table 2: Rocaglamide I Targets in DEAD-Box Helicase Family
| Helicase | Cellular Role | Inhibition Mechanism | Biological Consequence |
|---|---|---|---|
| eIF4A1 | Canonical translation initiation | RNA clamping at 5′ UTR purine motifs | Global translation repression |
| eIF4A2 | Specialized mRNA translation | Similar RNA clamping as eIF4A1 | Synergistic cancer cell death |
| DDX3 | Viral/cell-cycle mRNA export | ATPase domain competitive inhibition | Blockade of ribosome scanning |
Emerging evidence suggests Rocaglamide I also disrupts elongation:
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8